molecular formula C10H18N2O3 B14505206 Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate CAS No. 62935-92-6

Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate

Cat. No.: B14505206
CAS No.: 62935-92-6
M. Wt: 214.26 g/mol
InChI Key: IMSRYWLBQIGQDE-UHFFFAOYSA-N
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Description

Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate is an organic compound that belongs to the carbamate family. Carbamates are widely recognized for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is particularly notable for its unique structure, which combines a carbamate group with a cyclohexylamino moiety, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate typically involves the reaction of cyclohexylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Cyclohexylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions include oxazoles, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A precursor in the synthesis of methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate.

    Methyl carbamate: Shares the carbamate functional group but lacks the cyclohexylamino moiety.

    Ethyl carbamate: Another carbamate compound with different alkyl groups.

Uniqueness

This compound is unique due to its combination of a cyclohexylamino group with a carbamate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62935-92-6

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

methyl N-[2-(cyclohexylamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C10H18N2O3/c1-15-10(14)11-7-9(13)12-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,11,14)(H,12,13)

InChI Key

IMSRYWLBQIGQDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC(=O)NC1CCCCC1

Origin of Product

United States

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